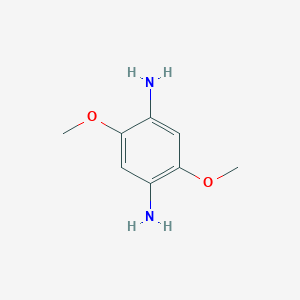

2,5-dimethoxybenzene-1,4-diamine

Descripción general

Descripción

The compound 4-Amino-2,5-dimethoxyaniline is a chemical of interest in various fields of research due to its potential applications and structural properties. While the provided papers do not directly discuss 4-Amino-2,5-dimethoxyaniline, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 4-Amino-2,5-dimethoxyaniline.

Synthesis Analysis

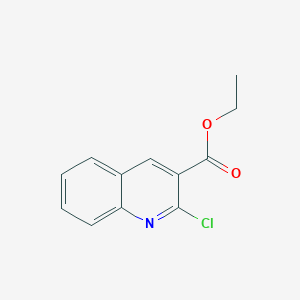

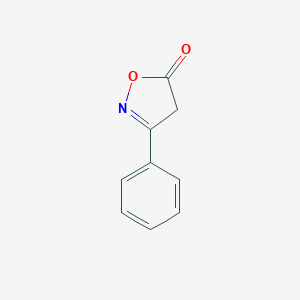

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a degradation process followed by chlorination and treatment with ammonia . Another example is the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline, which includes condensation, cyclization, and oxidation steps . These methods highlight the complexity and precision required in synthesizing such compounds, which would be similar for 4-Amino-2,5-dimethoxyaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-2,5-dimethoxyaniline is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the structure of a bicyclic ortho-aminocarbonitrile derivative was determined using FT-IR, 1H NMR, and single crystal X-ray diffraction studies . Such detailed structural analysis is crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar functional groups to 4-Amino-2,5-dimethoxyaniline can be complex, involving intermolecular and intramolecular interactions. For instance, hydrogen-bonded dimers and sheets were observed in the structures of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives, demonstrating the importance of hydrogen bonding in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The paper on the bicyclic ortho-aminocarbonitrile derivative provides a comprehensive analysis of its properties, including molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis, which are essential for predicting reactivity and interactions with other molecules . Additionally, the ability of dendrimers incorporating 4-(n-octyloxy)aniline to self-assemble into nano-aggregates indicates the significance of molecular design in dictating physical properties .

Aplicaciones Científicas De Investigación

Decolorización y Biodegradación de Colorantes Azo

Este compuesto se ha utilizado en el estudio de la decolorización y la biodegradación de diferentes colorantes azo textiles funcionales por Streptomyces albidoflavus 3MGH . El estudio demostró el potencial de S. albidoflavus 3MGH para la decolorización y degradación efectiva de diferentes colorantes azo .

Síntesis de Derivados de Bencimidazol

Derivados de Bencimidazol Fluorescentes

1,2-Diamino-4,5-dimethoxybenzene es una diamina aromática que reacciona con aldehídos para producir derivados de benzimidazol altamente fluorescentes con espectros de excitación/emisión de 361/448 nm .

Detección de Compuestos de Estrés

Este compuesto puede reaccionar con cetonas y carbonilos, incluidos compuestos de estrés como el glioxal y el metilglioxal, para formar aducto fluorescentes que pueden separarse y cuantificarse mediante cromatografía líquida de alto rendimiento en fase inversa .

Agentes de Curado para Termoendurecibles de Époxi de Base Biológica

La divanililamina metilada (MDVA) y la 3,4-dimetoxi-dianilina (DMAN), que pueden sintetizarse a partir de este compuesto, se probaron como agentes de curado para el diseño de termoendurecibles de epoxi de base biológica . Los termoendurecibles de epoxi obtenidos a partir de estas nuevas aminas a base de vainillina exhibieron propiedades termomecánicas prometedoras en términos de temperatura de transición vítrea y residuo de carbón .

Fabricación de Nanoplacas de Poli(2,5-dimetoxi-anilina)

Este compuesto se ha utilizado en la fabricación de nanoplacas de poli(2,5-dimetoxi-anilina) altamente cristalinas utilizando varios ácidos sulfónicos orgánicos .

Mecanismo De Acción

While the specific mechanism of action for 4-Amino-2,5-dimethoxyaniline is not available, amines in general are known to interact with various biological targets. For example, aminopyrimidines and derivatives, which are organic compounds containing an amino group attached to a pyrimidine ring, have been studied for their pharmacological properties .

Safety and Hazards

Direcciones Futuras

There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . Furthermore, the synthesis of analogs of flavones, coumarins, azocanes, chalcones, and aurones, which are frequently studied as lead compounds in drug discovery, has been reported .

Propiedades

IUPAC Name |

2,5-dimethoxybenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVOBTLEKSQTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170105 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17626-02-7 | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F69XR9HP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

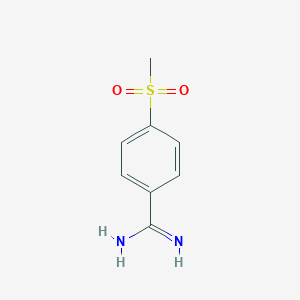

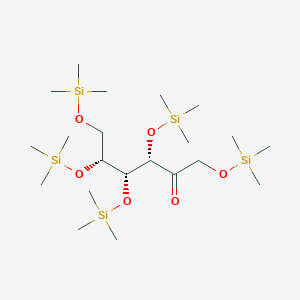

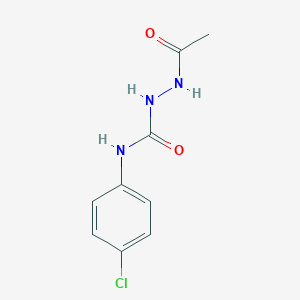

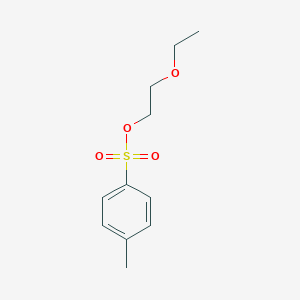

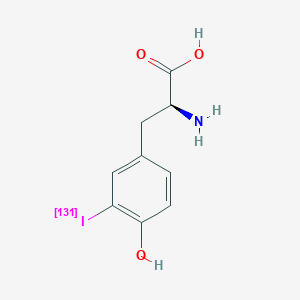

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)